2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride
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Overview
Description
2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride is a fluorinated building block used in various chemical syntheses. This compound is characterized by its unique structure, which includes a trifluoromethyl group, an isoxazole ring, and a furansulfonyl chloride moiety. It is known for its reactivity and utility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the isoxazole ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Formation of sulfonamides, sulfonates, and sulfonothioates.
Oxidation Products: Formation of sulfoxides and sulfones.
Reduction Products: Formation of reduced isoxazole derivatives.
Scientific Research Applications
2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reagent in substitution reactions. The isoxazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride
- 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride
- 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid
Uniqueness
2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride is unique due to its combination of a trifluoromethyl group, an isoxazole ring, and a furansulfonyl chloride moiety. This structure imparts distinct reactivity and stability, making it valuable in various synthetic applications .
Properties
IUPAC Name |
2-methyl-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]furan-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO4S/c1-4-7(19(10,15)16)3-6(17-4)5-2-8(18-14-5)9(11,12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKVRWJYBWRBNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=NOC(=C2)C(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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